Triazolidinonethione

Description

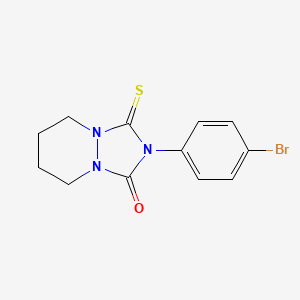

Structure

3D Structure

Properties

CAS No. |

58744-73-3 |

|---|---|

Molecular Formula |

C12H12BrN3OS |

Molecular Weight |

326.21 g/mol |

IUPAC Name |

2-(4-bromophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |

InChI |

InChI=1S/C12H12BrN3OS/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |

InChI Key |

JJFWXELSEBZXEF-UHFFFAOYSA-N |

SMILES |

C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)Br |

Canonical SMILES |

C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)Br |

Other CAS No. |

58744-73-3 |

Origin of Product |

United States |

Synthetic Methodologies for Triazolidinonethione and Its Structural Analogues

Green Chemistry Principles in Triazolidinonethione Synthesis

Atom Economy and Efficiency Considerations

The synthesis of this compound derivatives, particularly the 1,2,4-triazolidine-3-thione (B12288263) scaffold, has been a focal point of research aimed at enhancing efficiency and adhering to the principles of green chemistry. These efforts primarily concentrate on maximizing the incorporation of reactant atoms into the final product (atom economy) and optimizing reaction parameters such as yield, reaction time, and catalyst recyclability. Modern synthetic strategies typically involve the one-pot condensation of thiosemicarbazide (B42300) with various aldehydes or ketones, employing a range of catalysts and solvent systems.

Key Efficiency Metrics and Findings:

Research has demonstrated significant improvements in the efficiency of these syntheses. Notably, one protocol reported achieving "100% carbon efficiency and 98% atom economy" for specific pyrazole-linked 1,2,4-triazolidine-3-thione derivatives, highlighting a near-complete utilization of reactant atoms researchgate.net. Other methodologies are characterized by "superb atom economy" tandfonline.com or "mild atom economy," indicating a general trend towards minimizing waste and maximizing product formation eurekaselect.com.

High yields are consistently achieved across various catalytic systems. For instance, reactions employing meglumine (B1676163) as a catalyst in aqueous media have yielded products in excellent quantities, with yields reaching up to 92% researchgate.net. Similarly, guanidine (B92328) hydrochloride catalysis in water provides good yields ranging from 85-95% eurekaselect.com, while thiamine (B1217682) hydrochloride (VB1) catalysis achieves yields between 96-92% researchgate.net. Organocatalyzed methods using glutamic acid have reported yields of 86-92% eurekaselect.com.

The optimization of reaction times is another critical aspect of efficiency. Many developed protocols feature rapid syntheses, with reactions catalyzed by meglumine completing in as little as 5 minutes researchgate.net. Other efficient methods report reaction times as short as 8-13 minutes tandfonline.com or 20-30 minutes eurekaselect.com, contributing to reduced energy consumption and faster processing.

Comparative Data Table on Synthesis Efficiency:

The following table summarizes key efficiency parameters from various reported synthetic routes for 1,2,4-triazolidine-3-thiones:

| Catalyst/Methodology | Solvent System | Reaction Time | Typical Yield (%) | Catalyst Reusability | Atom Economy Mention | Reference |

| Meglumine (15 mol%) | Water | ~5 min | 92 | Up to 4 cycles | Implied/High | researchgate.net |

| Guanidine Hydrochloride (catalytic) | Water | 20-30 min | 85-95 | Recyclable | Energy efficiency | eurekaselect.com |

| Thiamine Hydrochloride (VB1) | Aqueous medium | Not specified | 92-96 | ~4 times | Efficient and green | researchgate.net |

| Glutamic acid (organocatalyst) | Not specified (MW irrad.) | Rapid | 86-92 | Not specified | Mild atom economy | eurekaselect.com |

| Acidic Ionic Liquid ([H2-TMDP][HPO4]) | Water:Ethanol (1:1) | 8-13 min | 88-96 | Recyclable | Superb atom economy | tandfonline.com |

| Acidic Ionic Liquid | Water/Ethanol (60:40) | Short time | Not specified | Not specified | Not specified | nih.gov |

| Bi2O3 loaded on ZrO2 | Aqueous medium | Short time | 90-96 | Recyclable | 98% (specific derivative) | researchgate.net |

Note: Yields and reaction times can vary depending on the specific aldehyde or ketone used.

These advancements in synthetic methodology for this compound derivatives underscore a commitment to developing processes that are not only effective in product formation but also environmentally responsible and economically viable through maximized atom economy and minimized waste.

Compound Names:

this compound

1,2,4-Triazolidine-3-thione

Thiosemicarbazide

Aldehydes

Ketones

Guanidine Hydrochloride

Meglumine

Thiamine Hydrochloride (VB1)

Glutamic acid

Acidic Ionic Liquid

Bi2O3 loaded on ZrO2

Chemical Reactivity and Mechanistic Investigations of Triazolidinonethione

Reaction Mechanisms of Triazolidinonethione

Rearrangement Reactions and Isomerization Processes

This compound structures are known to undergo various rearrangement and isomerization processes, often linked to their inherent structural flexibility and the presence of reactive functional groups. One significant phenomenon is ring-chain tautomerism , where the cyclic triazolidine-thione structure can reversibly interconvert with open-chain thiosemicarbazone forms ( researchgate.net). This equilibrium is influenced by the surrounding chemical environment and the specific substituents on the triazolidine (B1262331) ring ( researchgate.net).

Research has also indicated the occurrence of ring-ring tautomeric conversions , where the 1,2,4-triazolidine (B1236624) ring system can transform into other heterocyclic frameworks, such as Δ²-pyrazoline or 1,2,4-tetrazine rings, under specific conditions ( nih.gov). Furthermore, in synthetic pathways, spontaneous cyclization of thiosemicarbazones can directly yield 1,2,4-triazolidine-3-thione (B12288263) derivatives, representing a key rearrangement process during compound formation ( researchgate.net). Specific chemical transformations have been described where intermediates undergo rearrangements; for instance, a process leading to the formation of triazolethiones involves the elimination of phosphorus-containing species ( mdpi.com).

Tautomerism and Isomerism in this compound Structures

The chemical nature of this compound compounds is characterized by their propensity for tautomerism, leading to different isomeric forms that can coexist in equilibrium. The most commonly observed tautomeric phenomenon is thione-thiol tautomerism , where the molecule can exist in either the thione form (containing a C=S group) or the thiol form (containing a C-SH group) ( researchgate.net). Crystallographic studies often reveal the thione form to be predominant in the solid state, yet spectroscopic evidence in solution frequently indicates the presence and participation of the thiol tautomer ( researchgate.net).

The solvent polarity plays a crucial role in influencing the position of this tautomeric equilibrium. For example, shifts in tautomeric forms have been observed when moving from less polar solvents like CDCl₃ to more polar, aprotic solvents such as pyridine-d₅, DMSO-d₆, and DMF-d₇ ( nih.gov). Beyond thiol-thione tautomerism, the aforementioned ring-chain tautomerism is a critical aspect of isomerism, where the cyclic triazolidine-thione can open to form an acyclic thiosemicarbazone, and vice versa ( researchgate.net). These tautomeric and isomeric interconversions are fundamental to understanding the reactivity and behavior of these compounds in various chemical environments.

Stability and Degradation Mechanisms under Controlled Conditions

The stability of this compound derivatives is a critical factor for their application and storage. Generally, these compounds exhibit reasonable thermal stability, with some derivatives remaining stable up to 200°C ( ). However, prolonged exposure to elevated temperatures, particularly above 150°C, can lead to undesirable reactions such as the oxidation of the mercapto group ( ). Furthermore, their stability is highly dependent on pH, with decomposition observed under strongly acidic (pH < 2) or basic (pH > 12) conditions, while remaining more stable under neutral pH ( ).

Photochemical Degradation Pathways

This compound structures can be susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. Studies indicate that these compounds can undergo photodegradation in solution , especially when irradiated with wavelengths greater than 300 nm ( vulcanchem.com). Research on related triazole-thione systems has shown that UV irradiation can lead to various transformations, including photocyclization and photodesulfurisation reactions ( mdpi.com). Under specific conditions, such as UV irradiation in the presence of bases, disubstituted triazole-5(4H)-thiones can yield products like 3-substituted triazolothiazines and 1,2,4-triazoles, with the outcome often dependent on the base concentration ( mdpi.com).

Hydrolytic and Oxidative Stability Studies

The hydrolytic stability of this compound derivatives can vary significantly. Some specific compounds, such as a derivative referred to as Compound 5, have demonstrated potential hydrolytic instability, exhibiting a relatively short half-life of approximately 2.5 hours under incubation conditions at 37°C, with near-complete degradation occurring within 16 hours ( nih.gov, acs.org). This degradation is more pronounced under acidic and alkaline hydrolytic stress conditions, whereas stability is generally maintained under neutral hydrolysis ( nih.gov, acs.org). The susceptibility to decomposition under extreme pH values is a key consideration for their handling and formulation ( ).

Regarding oxidative stability , while specific detailed studies on triazolidinonethiones are limited in the provided snippets, prolonged heating above 150°C has been noted to cause oxidation of the mercapto group ( ). The presence of the sulfur atom in the thione moiety can also make these compounds susceptible to oxidation under specific chemical conditions, though detailed mechanisms and products are not extensively detailed in the current search results.

Advanced Spectroscopic and Analytical Characterization Methodologies

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption and emission spectroscopy are vital for probing the electronic transitions within Triazolidinonethione, providing insights into its molecular structure and photophysical behavior. UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths of light absorbed by the compound, which are directly related to the electronic transitions between molecular orbitals. These transitions are often influenced by the extent of conjugation and the presence of specific functional groups within the molecule. While specific absorption maxima (λmax) for this compound were not found in the provided search results, general principles indicate that conjugated systems within the molecule would lead to absorption in the UV or visible regions of the spectrum. Molar absorptivity values, which quantify the strength of absorption at a given wavelength, are also critical parameters determined by this technique.

Emission spectroscopy, particularly fluorescence spectroscopy, investigates the light emitted by the compound after excitation. This process involves the molecule absorbing light at a specific wavelength, transitioning to an excited state, and then returning to the ground state by emitting light. The emission spectrum reveals the wavelengths at which the compound fluoresces, and parameters such as fluorescence quantum yield and lifetime provide further information about the efficiency and duration of the excited state. For this compound, understanding these electronic transitions is key to predicting its behavior in various applications where light interaction is important.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal of this compound. This method involves directing a beam of X-rays at a single crystal and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is a direct consequence of the crystal's internal atomic structure, allowing for the determination of unit cell parameters (a, b, c, α, β, γ), crystal system, and space group fiveable.mewikipedia.orgspbu.ruazolifesciences.comcarleton.edu. By solving the "phase problem" inherent in diffraction data, crystallographers can map the electron density within the crystal, revealing the positions of individual atoms, their bond lengths, and bond angles fiveable.mewikipedia.orgspbu.ruazolifesciences.comcarleton.educam.ac.ukindianchemicalsociety.com.

The detailed molecular geometry and packing arrangement obtained from X-ray crystallography are fundamental to understanding the compound's physical and chemical properties. While specific crystallographic data such as unit cell parameters, space group, or detailed bond lengths for this compound were not explicitly found in the provided search results, this technique is the gold standard for definitive structural elucidation. The analysis of bond lengths and angles provides insights into the molecule's stability and reactivity. For instance, bond lengths in related compounds can range from approximately 1.71 Å to over 2.98 Å, depending on the atoms involved and their bonding environment carleton.edumaterialsproject.orgresearchgate.netuh.edu.

Chromatographic and Electrophoretic Methods for Purity Assessment and Mixture Analysis

Chromatographic and electrophoretic methods are essential for assessing the purity of this compound and analyzing its presence in mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase chromatographyonline.comchromforum.orgmtoz-biolabs.comglobalresearchonline.netmedicinescience.orgnih.gov. In purity assessments, HPLC can separate this compound from potential impurities, with detection typically achieved using UV-Vis detectors or, for enhanced sensitivity, fluorescence detectors mtoz-biolabs.comsciex.com. The retention time, which is the time taken for a compound to elute from the column, is a key parameter used for identification and comparison with standards globalresearchonline.netchromatographytoday.commastelf.com. Diode-array detection (DAD) or mass spectrometry (MS) can be employed to assess peak purity by examining spectral evolution across a chromatographic peak, although co-elution of impurities with similar spectra can pose challenges chromatographyonline.com.

Thin-Layer Chromatography (TLC) is another chromatographic technique that can be used for purity checks, utilizing Rf values (retention factor) to characterize compounds mastelf.com. Electrophoresis, such as Capillary Electrophoresis (CE) or Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), separates molecules based on their charge and size in an electric field sciex.comnih.govresearchgate.netnih.govlibretexts.org. These methods are valuable for analyzing complex mixtures and determining the homogeneity of protein samples, and can be adapted for small molecule analysis as well sciex.comnih.govresearchgate.netlibretexts.org. While specific chromatographic or electrophoretic data (e.g., retention times, Rf values, mobilities) for this compound were not detailed in the provided search results, these techniques are standard for evaluating purity and analyzing mixtures.

Compound List

this compound

Computational and Theoretical Investigations of Triazolidinonethione Systems

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to determining the electronic and geometric properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distributions, and structural parameters like bond lengths and angles.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. It is particularly effective for studying the electronic structure and geometry of heterocyclic compounds like triazolidinonethione.

DFT calculations, often employing the B3LYP functional with basis sets such as 6-31G(d) or 6-311++G(d,p), are used to perform geometry optimizations, determining the most stable three-dimensional arrangement of atoms in the molecule. These calculations provide optimized structural parameters that are often in good agreement with experimental data obtained from techniques like X-ray crystallography. For instance, theoretical calculations on related 1,2,4-triazole (B32235) derivatives have shown that the optimized bond lengths and angles deviate only slightly from experimental values, validating the accuracy of the computational approach.

Studies on the tautomerism of 5-(aryl)-4-(amino)-1,2,4-triazole-3(2H)-thione have utilized DFT to show that in the gas phase and aprotic solvents, the thione tautomer is the most stable form. However, in polar, protic solvents, the thiol tautomer becomes more predominant. This shift is crucial for understanding the compound's behavior in different chemical environments.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound systems, MEP maps typically show negative potential (red and yellow regions) around the sulfur and nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential (blue regions) is found around the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction.

Table 1: Calculated Geometric Parameters for 3-Amino-1,2,4-triazole using DFT/B3LYP and DFT/M06-2X with 6-311++G(d,p) basis set. (Note: This data is for a closely related parent structure, 3-amino-1,2,4-triazole, to illustrate typical geometric parameters in this class of compounds.)

| Parameter | Bond/Angle | B3LYP | M06-2X | Experimental |

|---|---|---|---|---|

| Bond Length (Å) | N6-N7 | 1.367 | 1.357 | 1.398 |

| C5-N4 | 1.320 | 1.315 | 1.336 | |

| C1-N4 | 1.368 | 1.363 | 1.363 | |

| N8-H9 (amino) | 1.009 | 1.009 | 0.863 | |

| N8-H10 (amino) | 1.009 | 1.009 | 0.867 | |

| Bond Angle (°) | N7-N6-C1 | 101.7 | 101.8 | 103.21 |

| N6-N7-C5 | 110.3 | 110.2 | 109.98 | |

| N7-C5-N4 | 110.2 | 110.2 | 111.23 | |

| C1-N4-C5 | 102.9 | 102.6 | 102.01 | |

| H10-N8-H9 | 114.2 | 113.4 | 114.34 |

Data sourced from Sert, Y. (2018).

Beyond DFT, other quantum chemical methods are also employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization and can offer high accuracy, though often at a greater computational expense. These methods have been used to study the non-covalent interactions in complexes involving 1,2,4-triazole, providing insights into hydrogen bonding and van der Waals forces. Ab initio calculations are also valuable for predicting spectroscopic properties, such as infrared (IR) spectra. Theoretical IR spectra can be compared with experimental data to confirm the structure and vibrational modes of the molecule.

Semi-empirical methods, such as AM1, represent a computationally less intensive alternative. These methods use parameters derived from experimental data to simplify the calculations. While generally less accurate than DFT or ab initio methods, they are useful for optimizing the geometry of large molecules or for preliminary screening of different molecular conformations before employing more rigorous techniques.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions.

For this compound derivatives, MD simulations have been employed to understand their conformational preferences and how they interact with their environment, such as solvent molecules or biological receptors. For example, simulations of 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione in both vacuum and solution have been used to calculate interaction energies and identify the most stable conformations. These studies have shown that intermolecular hydrogen bonds play a significant role in stabilizing certain tautomeric forms in solution.

In the context of drug design, MD simulations are crucial for assessing the stability of a ligand when bound to a protein's active site. Studies on 1,2,4-triazole-3-thione derivatives as inhibitors of enzymes like DCN1 have used MD simulations to confirm that the inhibitor remains stably bound within the active site over the simulation time. This provides confidence in the docking poses predicted by molecular modeling and helps to elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity.

Prediction of Chemical Reactivity and Selectivity

Theoretical methods are highly effective in predicting the chemical reactivity and selectivity of molecules. By analyzing the electronic properties derived from quantum chemical calculations, it is possible to identify the most reactive sites within a molecule and to rationalize the outcomes of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the molecule's ionization potential, with higher HOMO energies indicating a greater propensity to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity, with lower LUMO energies suggesting a greater ability to accept electrons.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap suggests higher stability and lower chemical reactivity. DFT calculations are commonly used to determine the energies of these frontier orbitals. For various 1,2,4-triazole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic properties and potential bioactivity.

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Tautomers of 4-Amino-5-phenyl-1,2,4-triazole-3-thione/thiol using DFT B3LYP/6-31G.

| Tautomer | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Thione (2B) | -8.841 | -4.438 | 4.403 |

| Thiol (2A) | -8.678 | -4.188 | 4.490 |

| Thiol (2C) | -8.672 | -4.182 | 4.490 |

Data sourced from Mahboub, R. (2021).

While FMO theory provides a global picture of reactivity, Fukui functions and the concept of local softness offer a more detailed, atom-specific view. These reactivity descriptors, derived from conceptual DFT, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function, f(r), describes the change in electron density at a specific point, r, when the total number of electrons in the system changes. In practice, condensed Fukui functions are calculated for each atom in the molecule.

fk+ measures the reactivity towards a nucleophilic attack (electron acceptance) at atom k. A higher value indicates a more favorable site for nucleophilic attack.

fk- measures the reactivity towards an electrophilic attack (electron donation) at atom k. A higher value suggests a more favorable site for electrophilic attack.

fk0 is used to predict sites for radical attack.

Local softness (sk) is related to the Fukui function and the global softness of the molecule. It provides a measure of the reactivity of a particular atomic site. A higher value of local softness at a specific atom indicates greater reactivity at that site.

For 1,2,4-triazole systems, calculations of Fukui indices have been used to identify the nitrogen atoms as the primary nucleophilic regions, which is crucial for understanding reactions such as protonation. This analysis allows for a more nuanced prediction of regioselectivity in chemical reactions involving this compound systems.

Table 3: Hypothetical Fukui Function and Local Softness Indices for a this compound System. (Note: This is a representative table illustrating the type of data obtained from such analysis, as a specific published table for the parent compound was not available.)

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | sk+ | sk- |

|---|---|---|---|---|

| N1 | 0.085 | 0.150 | 0.193 | 0.341 |

| N2 | 0.090 | 0.135 | 0.205 | 0.307 |

| C3 | 0.120 | 0.050 | 0.273 | 0.114 |

| N4 | 0.075 | 0.160 | 0.170 | 0.364 |

| C5 | 0.115 | 0.045 | 0.261 | 0.102 |

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) is a critical theoretical tool used to analyze the charge distribution within a molecule, providing insights into its chemical reactivity and intermolecular interactions. This analysis maps the electrostatic potential onto the molecule's electron density surface, creating a visual guide to its electrophilic and nucleophilic regions. The MESP surface is color-coded to represent different potential values: red typically indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue signifies areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential, respectively.

In this compound systems, MESP analysis reveals key features governing molecular behavior. The regions around the electronegative oxygen and sulfur atoms of the carbonyl and thione groups, respectively, exhibit a strong negative potential (red). These sites are identified as the primary centers for electrophilic interactions. Conversely, the hydrogen atoms attached to the nitrogen atoms in the ring typically show a positive potential (blue), marking them as sites for nucleophilic interactions and hydrogen bond donation.

Understanding the MESP map is crucial for predicting how a this compound molecule will interact with biological targets like proteins or enzymes. The specific topography of the electrostatic potential, including the location and magnitude of positive and negative potentials, can determine the molecule's orientation within a receptor's active site and the nature of the non-covalent bonds it can form.

| Atomic Site in this compound Core | Typical MESP Value (kJ/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | -145 | Electrophilic Attack / Hydrogen Bond Acceptor |

| Thione Sulfur (C=S) | -110 | Electrophilic Attack / Hydrogen Bond Acceptor |

| Amide Nitrogen Hydrogen (N-H) | +160 | Nucleophilic Attack / Hydrogen Bond Donor |

| Aromatic Ring Face (if substituted) | -50 | π-π Stacking Interactions |

Reaction Mechanism Elucidation through Transition State Calculations

Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating the mechanisms of chemical reactions. These calculations aim to identify the highest energy point along a reaction coordinate, known as the transition state, which represents the energy barrier that reactants must overcome to form products. By mapping the potential energy surface and characterizing the structures of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of reaction pathways, feasibility, and kinetics.

For the synthesis of this compound and its derivatives, computational methods like Density Functional Theory (DFT) are employed to model complex reaction sequences. For instance, in the cyclization reactions that form the heterocyclic ring, calculations can determine the energy barriers for each proposed step. This allows chemists to predict the most favorable reaction pathway and understand factors that influence reaction outcomes, such as regioselectivity.

A typical study involves calculating the Gibbs free energy (ΔG) for each stationary point along the reaction path. The activation energy barrier is the difference in free energy between the reactants and the transition state. A lower energy barrier indicates a faster, more favorable reaction step. These theoretical findings can then be used to optimize reaction conditions, such as temperature and catalysts, to improve the yield and purity of the desired this compound product.

| Reaction Step | Reactant Complex | Transition State (TS) | Intermediate/Product | Calculated Energy Barrier (ΔG‡, kcal/mol) |

|---|---|---|---|---|

| Step 1: Nucleophilic Addition | Amine + Isothiocyanate | TS1 | Thiourea (B124793) Intermediate | +15.2 |

| Step 2: Intramolecular Cyclization | Thiourea Intermediate | TS2 | This compound Ring | +22.5 |

| Step 3: Dehydration | This compound Ring | TS3 | Final Product + H₂O | +11.8 |

In Silico Design and Virtual Screening of this compound Analogues

In silico design and virtual screening are powerful computational techniques that accelerate the drug discovery process by identifying promising lead compounds from large virtual libraries. This approach is widely applied to heterocyclic scaffolds like this compound to design novel analogues with enhanced biological activity against specific targets.

The process begins with the creation of a virtual library of this compound analogues, where various substituents are systematically added to the core structure. These virtual compounds are then evaluated using molecular docking simulations. Docking predicts the preferred binding mode and affinity of a ligand to the active site of a target protein. The results are often expressed as a docking score, where a more negative score typically indicates a stronger binding affinity.

Beyond binding affinity, virtual screening also involves the evaluation of pharmacokinetic properties through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. This helps to filter out compounds that are likely to fail in later stages of drug development due to poor drug-like properties. For example, Lipinski's Rule of Five is often used as a preliminary filter for oral bioavailability. By combining docking scores with ADMET profiles, researchers can prioritize a smaller, more manageable number of this compound analogues for chemical synthesis and subsequent in vitro testing.

| Analogue ID | Substituent Group | Docking Score (kcal/mol) | Key Interactions | Lipinski's Rule Violations |

|---|---|---|---|---|

| TRZ-001 | -H (Parent) | -6.8 | H-bond with SER234 | 0 |

| TRZ-002 | 4-Chlorophenyl | -8.9 | H-bond with SER234, Pi-cation with LYS88 | 0 |

| TRZ-003 | 3,4-Dimethoxyphenyl | -9.5 | H-bond with SER234, H-bond with GLN112 | 0 |

| TRZ-004 | 2-Naphthyl | -9.2 | H-bond with SER234, Pi-pi stacking with TYR210 | 0 |

| TRZ-005 | 3-Trifluoromethylphenyl | -8.5 | H-bond with SER234, Halogen bond with ASP76 | 0 |

Mechanistic Aspects of Interactions and Potential Research Applications

Role in Advanced Materials Science

The exploration of novel organic materials is a cornerstone of advancements in materials science. Triazolidinonethione derivatives are proving to be valuable components in the creation of new functional materials with tailored properties.

This compound Derivatives in Organic Electronic Devices (e.g., OLEDs, OFETs)

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), represent a rapidly growing area of materials science. sigmaaldrich.comossila.com These devices offer advantages like flexibility, low-cost manufacturing, and the potential for large-area applications. sigmaaldrich.comossila.com The performance of these devices is intrinsically linked to the properties of the organic semiconductor materials used. sigmaaldrich.comossila.com

This compound derivatives, alongside other nitrogen-containing heterocycles like thiazole (B1198619) and benzotriazole (B28993), are being investigated for their potential as organic semiconductors. mdpi.comnih.gov The electron-withdrawing nature of the this compound core can be modulated through chemical synthesis, allowing for the fine-tuning of electronic properties. nih.gov This tunability is crucial for designing materials that can efficiently transport either holes (p-type) or electrons (n-type), a fundamental requirement for the operation of OFETs and OLEDs. sigmaaldrich.com For instance, the introduction of specific functional groups can influence the energy levels (HOMO and LUMO) of the molecules, which in turn affects charge injection and transport in electronic devices. sigmaaldrich.com

Research into related heterocyclic systems has demonstrated the successful application of such materials in OFETs, achieving significant charge carrier mobilities. mdpi.com For example, complex pyrazine-decorated benzotriazole derivatives have shown electron mobilities of around 10⁻² cm²V⁻¹s⁻¹, highlighting the potential of nitrogen-rich heterocycles in organic electronics. mdpi.com While specific data for this compound-based devices is still emerging, the principles established with analogous structures suggest a promising future. The development of small organic molecule semiconducting chromophores containing pyridaltriazole core structures further underscores the utility of triazole-based compounds in organic heterojunction devices like solar cells and transistors. osti.gov

The table below summarizes key parameters for organic semiconductors used in electronic devices, providing a reference for the performance metrics that this compound derivatives would need to meet or exceed.

| Device Type | Key Performance Metric | Typical Material Class | Reported Values for Related Heterocycles |

| OFET | Charge Carrier Mobility (µ) | p-type and n-type organic semiconductors | ~10⁻² cm²V⁻¹s⁻¹ for a benzotriazole derivative mdpi.com |

| OLED | External Quantum Efficiency (EQE) | Emissive Layer (EML) materials | Varies widely based on molecular design and device architecture |

| Organic Solar Cell | Power Conversion Efficiency (PCE) | Donor and Acceptor materials | Efficiencies close to 2% with high open-circuit voltage (1.15 V) for some organic semiconductors sigmaaldrich.com |

Application in Photoactive and Optoelectronic Materials

Photoactive and optoelectronic materials are at the heart of technologies that convert light into electrical signals or vice versa. scribd.com These materials are essential for devices like photodetectors, solar cells, and light-emitting diodes. scribd.com Organic semiconductors, including those derived from heterocyclic compounds, are attractive for these applications due to their strong light absorption and emission properties, which can be tuned across the UV to IR regions. scribd.com

The principle behind their function in optoelectronic devices involves the absorption of light to create an electron-hole pair (exciton) or the recombination of charge carriers to emit light. scribd.com The efficiency of these processes is highly dependent on the molecular structure of the material. This compound derivatives, with their inherent π-electron systems, are candidates for the development of new photoactive materials. By modifying their chemical structure, it is possible to control their absorption and emission wavelengths, as well as their ability to transport charge carriers generated upon light absorption. scribd.com

For example, in the context of solar cells, the material's ability to absorb a broad range of the solar spectrum and efficiently separate the resulting excitons into free charge carriers is critical. scribd.com In OLEDs, the focus is on achieving high photoluminescence quantum yields and tuning the emission color. ossila.com The incorporation of this compound moieties into larger conjugated systems could lead to materials with desirable photo-physical properties for these applications.

Integration into Polymer Science and Advanced Composite Materials

The integration of functional organic molecules into polymers can lead to the creation of advanced composite materials with enhanced properties. researchgate.netmdpi.com These materials combine the processability and mechanical flexibility of polymers with the specific functions of the embedded molecules. researchgate.netubc.ca Composite materials are engineered to exhibit properties that surpass those of their individual components, such as high strength-to-weight ratios and improved thermal or electrical characteristics. mdpi.com

This compound derivatives can be incorporated into polymer chains either as pendant groups or as part of the main polymer backbone. This can impart new functionalities to the resulting polymer. For instance, polymers containing this compound units could exhibit enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions.

Contribution to Supramolecular Assemblies and Smart Materials

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. mdpi.comwikipedia.org These interactions are reversible and can be influenced by external stimuli, leading to the formation of "smart materials" that respond to changes in their environment. mdpi.comosaka-u.ac.jpnumberanalytics.com

The this compound scaffold contains several features that make it an excellent candidate for building supramolecular assemblies. The presence of nitrogen and sulfur atoms, as well as N-H groups, allows for the formation of strong and directional hydrogen bonds. nih.gov These interactions can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. mdpi.com

By designing this compound derivatives with specific recognition sites, it is possible to create materials that change their properties in response to stimuli like temperature, pH, or the presence of specific ions or molecules. mdpi.comnumberanalytics.com This responsiveness is the defining characteristic of smart materials and opens up possibilities for applications in areas such as sensing, controlled release, and adaptive materials. osaka-u.ac.jpnumberanalytics.com The dynamic nature of the non-covalent bonds in these assemblies allows them to be reconfigured, leading to materials with switchable properties. mdpi.com

Catalytic Applications and Ligand Design

The design of new ligands is a critical aspect of advancing transition metal catalysis. Ligands play a crucial role in controlling the reactivity and selectivity of metal catalysts. mdpi.com

This compound as Ligands for Transition Metal Catalysis

The this compound core possesses multiple potential coordination sites (nitrogen and sulfur atoms), making it an attractive scaffold for the design of new ligands for transition metal catalysis. researchgate.net The electronic properties of the ligand can be systematically tuned by introducing different substituents on the triazolidinone ring. This allows for the fine-tuning of the catalyst's activity and selectivity for a specific chemical transformation. mdpi.com

The ability of related triazole-based ligands to coordinate with various transition metals, such as rhodium and gold, has been demonstrated. core.ac.uk These complexes have shown promise in a range of catalytic reactions. core.ac.uk The coordination of the triazole ligand to the metal center can influence the steric and electronic environment around the metal, thereby directing the outcome of the catalytic reaction. nih.gov

Furthermore, the triazole moiety can act as a linker to immobilize palladium species, creating heterogeneous catalysts that are easily recoverable and reusable. researchgate.net The development of this compound-based ligands could lead to new catalysts with improved performance in a variety of important chemical reactions, including cross-coupling reactions, hydrogenations, and oxidations. nih.gov The modular nature of the this compound scaffold allows for the creation of libraries of ligands, which can be screened to identify the optimal catalyst for a given application.

Development of Organocatalysts and Biocatalytic Mimics

The unique structural features of triazolidinethione derivatives make them promising candidates for the development of organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable alternative to traditional metal-based catalysts. beilstein-journals.org The development of metal-free small organic molecules as catalysts has been a significant advancement in organic synthesis, aligning with the principles of "Green Chemistry." beilstein-journals.org

Ionic liquids (ILs) derived from structures like morpholine (B109124) have been successfully synthesized and employed as eco-friendly catalysts for the preparation of 1,2,4-triazolidine-3-thiones. researchgate.netlidsen.com These ILs are noted for their low vapor pressure, high thermal and chemical stability, and recyclability, making them suitable for various synthetic methodologies. researchgate.netlidsen.com For instance, a novel morpholine-based ionic liquid, [NBMMorph]+Br-, has demonstrated excellent catalytic activity in the synthesis of 1,2,4-triazolidine-3-thione (B12288263) derivatives. researchgate.net The proposed mechanism involves the activation of the starting aldehyde by the ionic liquid, facilitating the subsequent reaction with thiosemicarbazide (B42300) to form the target thione. researchgate.netlidsen.com

Furthermore, the ability of the triazolidinethione scaffold to participate in various chemical transformations suggests its potential in designing biocatalytic mimics. These mimics aim to replicate the function of natural enzymes, offering robust and stable alternatives for industrial processes. The exploration of triazolidinethione-based compounds in asymmetric synthesis, where they can induce chirality in products, is an active area of research. riosresearchgroup.com

Mechanistic Biological Interaction Studies (Non-Clinical Focus)

The biological activity of triazolidinethione derivatives is intrinsically linked to their interactions with various biomolecules. Understanding these interactions at a molecular level is crucial for the rational design of new compounds with specific biological functions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.eg This method is instrumental in understanding the binding modes of triazolidinethione derivatives with their protein targets. mdpi.com

Studies on various heterocyclic compounds, including those with triazole scaffolds, have utilized molecular docking to elucidate binding patterns within the active sites of enzymes like DNA gyrase and cholinesterases. researchgate.netnih.gov For example, in the context of acetylcholinesterase (AChE), docking studies have helped to compare the binding affinities of different synthesized ligands with their experimental inhibitory concentrations (IC50 values). researchgate.net Analysis of these interactions often reveals key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. nih.govmdpi.com Common interactions observed include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comrsc.org The insights gained from these in silico studies are invaluable for guiding the synthesis of more potent and selective inhibitors. mdpi.com

A systematic analysis of protein-ligand complexes from the Protein Data Bank (PDB) has shown that certain amino acid residues like Tryptophan, Histidine, and Tyrosine are frequently found in binding pockets. nih.gov This knowledge can be applied to predict the binding sites for novel triazolidinethione derivatives.

Triazolidinethione derivatives have emerged as potent inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.neteuropeanreview.org These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov Inhibition of these enzymes leads to an increase in acetylcholine levels, a strategy employed in the management of conditions like Alzheimer's disease. europeanreview.orgnih.gov

Kinetic studies are performed to determine the mechanism of enzyme inhibition, which can be reversible (competitive, non-competitive, or uncompetitive) or irreversible. mdpi.comnih.gov For instance, kinetic analysis using Lineweaver-Burk plots for a specific 1,2,4-triazolidine-3-thione derivative (compound 5c) demonstrated a competitive inhibition mechanism against acetylcholinesterase, with an inhibition constant (Ki) of 2.5 µM. researchgate.net This indicates that the inhibitor competes with the substrate for the same active site on the enzyme. mdpi.com In some cases, these derivatives can form a stable, irreversible complex with the enzyme. researchgate.netwikipedia.org

The active center of cholinesterases has two main sites: the anionic site and the esteratic site. wikipedia.org Inhibitors can interact with one or both of these sites. Organophosphates, for example, irreversibly inhibit cholinesterases by phosphorylating a serine residue in the esteratic site. wikipedia.org Understanding how triazolidinethione derivatives interact with these sites is key to explaining their inhibitory activity.

Table 1: Cholinesterase Inhibition Data for Selected Triazolidinethione Derivatives

The biological effects of triazolidinethione derivatives are a consequence of their interactions with various cellular components. yeastgenome.org These can include proteins, nucleic acids (DNA and RNA), and membranes. uniprot.orguniprot.org The nature of these interactions dictates the compound's mechanism of action and its ultimate biological effect.

For instance, some heterocyclic compounds are known to interact with DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antibacterial activity. nih.gov The binding can occur through intercalation, groove binding, or by inhibiting the enzymatic activity, and is often mediated by hydrogen bonds and van der Waals forces.

In the context of antifungal activity, triazolidinethione derivatives might target enzymes like lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com Molecular docking studies can reveal interactions with the heme group within the enzyme's active site, explaining the inhibitory effect. mdpi.com Furthermore, interactions with cellular membranes can disrupt their integrity, leading to leakage of intracellular components and cell death. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry and drug design. rsc.orgnih.gov These studies aim to identify the key chemical features of a molecule that are responsible for its biological activity and properties. mdpi.comnih.gov By systematically modifying the structure of a lead compound, researchers can deduce which functional groups and structural motifs are critical for its interaction with a biological target. nih.gov

SAR analyses have also been crucial in the development of triazine derivatives as antimicrobial agents, highlighting the importance of specific substitutions for enhancing antibacterial and antifungal activities. nih.govscilit.com The insights from SAR studies, often complemented by molecular modeling, provide a rational basis for the design and optimization of new triazolidinethione-based compounds with improved efficacy and selectivity. nih.gov

Agrochemical Research: Mechanistic Considerations of Activity

Triazolidinethione derivatives have also garnered attention in the field of agrochemical research due to their potential as herbicides, fungicides, and plant growth regulators. researchgate.netacs.org Understanding the mechanistic basis of their activity is essential for developing effective and environmentally safer agricultural products. nih.govnih.gov

The mechanism of action for agrochemicals can be diverse. researchgate.net Some may act as endocrine-disrupting chemicals by mimicking or blocking the action of natural hormones in pests or plants. nih.govnih.gov For instance, they might interfere with steroid hormone synthesis or interact with nuclear receptors. nih.govresearchgate.net

In the context of fungicidal activity, thiourea (B124793) derivatives, which share a structural feature with triazolidinethiones, have been shown to disrupt the integrity of fungal hyphal cell membranes, leading to the leakage of essential intracellular components. acs.org They can also induce the production of reactive oxygen species (ROS), causing oxidative stress and cell death. acs.org The herbicidal action of some related triazole compounds has been linked to the inhibition of specific plant enzymes, disrupting essential metabolic pathways. ndl.go.jp Further mechanistic studies are needed to fully elucidate how triazolidinethione derivatives exert their agrochemical effects.

Table 2: Compound Names Mentioned in the Article

Understanding Herbicidal Action at a Molecular Level

The herbicidal activity of compounds containing the triazolidinone ring system is generally attributed to the disruption of crucial physiological and biochemical processes in susceptible plants. Research into structurally similar compounds, particularly triazolinones, has revealed two primary molecular targets: Photosystem II (PSII) and the enzyme Protoporphyrinogen (B1215707) Oxidase (PPO).

Inhibition of Photosystem II (PSII): A significant number of triazolinone-based herbicides function by interrupting the photosynthetic electron transport chain. nih.govmdpi.com These herbicides act as inhibitors of Photosystem II, a key protein complex in the thylakoid membranes of chloroplasts.

Molecular Interaction: The mechanism involves the herbicide molecule binding to a specific site on the D1 protein, a core component of the PSII reaction center. psu.eduepa.gov This binding site, often referred to as the QB-binding niche, is normally occupied by the mobile electron carrier plastoquinone (B1678516). psu.edu By competitively displacing plastoquinone from its binding site, the herbicide effectively blocks the flow of electrons from the primary quinone acceptor (QA) to the plastoquinone pool. nih.gov

Consequences of Inhibition: The blockage of electron transport leads to a cascade of damaging events. The energy from absorbed light, which can no longer be used for photochemistry, results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. psu.edu These ROS cause rapid lipid peroxidation, leading to the destruction of cell membranes and chlorophyll, ultimately resulting in tissue necrosis and plant death. psu.edu Herbicides like metribuzin, a triazinone, exemplify this mode of action. psu.edu

Inhibition of Protoporphyrinogen Oxidase (PPO): An alternative mechanism of action for some triazolinone derivatives is the inhibition of Protoporphyrinogen Oxidase (PPO). rothamsted.ac.uk PPO is a critical enzyme in the biosynthesis pathway of both chlorophylls (B1240455) and hemes.

Enzymatic Role: PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX). This is the final common step in the synthesis of tetrapyrroles.

Mechanism of Inhibition: PPO-inhibiting herbicides act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate (Protogen) from binding. acs.org This leads to a massive accumulation of Protogen in the cytoplasm. The excess Protogen leaks out of the plastid and is rapidly oxidized by non-enzymatic processes into the photodynamically active Proto IX.

Photodynamic Damage: When exposed to light, the accumulated Proto IX interacts with molecular oxygen to generate large quantities of singlet oxygen. acs.org This highly destructive ROS rapidly oxidizes lipids and proteins, causing severe membrane damage and cell leakage, which manifests as rapid foliar burning and necrosis. mdpi.comacs.org Commercial herbicides such as sulfentrazone (B1681188) and carfentrazone-ethyl, which are triazolinones, operate through this powerful mechanism. rothamsted.ac.ukvulcanchem.com

The specific molecular target for this compound itself would depend on the nature of its substituent groups, which heavily influence its binding affinity for either the D1 protein or the PPO enzyme.

Mechanistic Principles of Insecticidal and Nematicidal Activity

Derivatives of 1,2,4-triazole (B32235) and its thione forms have demonstrated notable activity against various insect and nematode species. While the exact mechanisms for this compound are not extensively detailed, research on analogous compounds provides insight into the potential principles of their insecticidal and nematicidal actions.

Insecticidal Activity: Studies have reported the efficacy of certain 1,2,4-triazole derivatives against sucking insects such as aphids (Aphis rumicis). nih.govpsu.edu The precise molecular targets for these insecticidal effects are varied and can depend on the specific chemical structure. Potential mechanisms include:

Enzyme Inhibition: Interference with vital enzymes in the insect's nervous system or metabolic pathways.

Receptor Antagonism/Agonism: Binding to neurotransmitter receptors, leading to disruption of nerve signal transmission.

Antifeedant Properties: Some compounds may act as antifeedants, deterring insects from feeding and leading to starvation.

Nematicidal Activity: Several studies have documented the nematicidal properties of 1,2,4-triazole derivatives against plant-parasitic nematodes, including root-knot nematodes (Meloidogyne spp.) and the pine wood nematode (Bursaphelenchus xylophilus). scribd.comfao.org The proposed mechanisms are multifaceted.

Inhibition of Succinate (B1194679) Dehydrogenase (SDH): One potential mechanism involves the inhibition of succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain. scribd.com SDH is a crucial enzyme for cellular respiration and energy production (ATP synthesis). By inhibiting SDH, the compound disrupts the nematode's energy metabolism, leading to paralysis and death. scribd.com

Acetylcholinesterase (AChE) Inhibition: Another plausible target is the enzyme acetylcholinesterase (AChE) in the nematode's nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and eventual death. Some studies on related heterocyclic nematicides point to this mode of action. acs.org

Disruption of Other Physiological Processes: Research indicates that some nematicidal compounds can suppress motility, feeding, and reproduction, suggesting interference with multiple physiological pathways. scribd.com

A Quantitative Structure-Activity Relationship (QSAR) study on a series of 4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles revealed that nematicidal activity is strongly influenced by the electronic and steric properties of the substituents on the molecule, which underscores the importance of specific structural features for effective interaction with the biological target. fao.org

Environmental Fate and Chemical Transformation Mechanisms (Non-Toxicological)

The environmental persistence, mobility, and transformation of this compound are governed by its chemical structure and its interaction with various environmental components. The following sections describe the likely abiotic and biotic degradation pathways based on studies of related triazole and triazolinone compounds.

Biotransformation Pathways and Metabolic Maps

Biotransformation, or biodegradation, is the chemical alteration of substances by living organisms, primarily soil and water microorganisms. This is a major pathway for the environmental dissipation of many pesticides.

Microbial Degradation: A variety of soil bacteria and fungi are capable of degrading triazole-based compounds. Strains of Pseudomonas, Klebsiella, and Citrobacter have been identified that can utilize triazole fungicides as a source of carbon and energy. nih.govnih.gov However, many triazoles are known to be moderately to very persistent in soil, with half-lives that can extend to several months or even years. rothamsted.ac.uk The degradation rate is influenced by soil type, temperature, moisture, and the composition of the microbial community. rothamsted.ac.ukmdpi.com

Metabolic Reactions: The biotransformation of triazoles involves a series of enzymatic reactions, often categorized into phases similar to xenobiotic metabolism in other organisms. Key reactions include:

Oxidation: This is a common initial step, often mediated by cytochrome P450 monooxygenases. nih.govresearchgate.net This can involve hydroxylation of alkyl side chains or the aromatic ring.

Reduction: For some compounds, such as the conversion of triadimefon (B1683231) to triadimenol, the reduction of a carbonyl group is a key metabolic step. acs.orgnih.gov

Hydrolysis: Enzymatic hydrolysis can cleave ester or amide linkages if present.

Methylation: The metabolism of the fungicide prothioconazole (B1679736) can involve methylation to form prothioconazole-S-methyl. researcher.life

Cleavage of the Triazole Ring: While the triazole ring itself is generally stable, its cleavage can occur, leading to mineralization (complete degradation to CO2). The metabolite 1,2,4-triazole is a common degradation product from many fungicides in this class and is itself subject to further microbial degradation in soil. epa.gov

Conjugation: Following initial transformation (Phase I), the resulting metabolites can be conjugated with endogenous molecules like sugars, which generally increases their water solubility and facilitates further breakdown or sequestration. researchgate.net

The environmental fate of the triazolinthione fungicide prothioconazole shows rapid transformation in soil into various metabolites and bound residues, with the extent of mineralization to CO2 varying significantly between different soil types. nih.gov This highlights the critical role of the specific soil environment in the ultimate fate of these compounds.

The table below outlines common biotransformation reactions for related triazole compounds.

| Metabolic Reaction | Mediating Organisms/Enzymes | Resulting Transformation | Citation |

| Oxidation (Hydroxylation) | Bacteria, Fungi (Cytochrome P450) | Addition of -OH groups to alkyl or aryl moieties. | nih.govresearchgate.net |

| Reduction | Bacteria, Fungi | Conversion of keto groups to hydroxyl groups. | acs.orgnih.gov |

| Methylation | Bacteria | Addition of a methyl group, e.g., to a sulfur atom. | researcher.life |

| Ring Cleavage | Bacteria, Fungi | Breakdown of the heterocyclic ring structure. | epa.gov |

| Formation of Bound Residues | Soil Microorganisms | Incorporation of the compound or its metabolites into soil organic matter. | nih.gov |

Future Directions and Emerging Research Avenues

Innovations in Triazolidinonethione Synthesis

The development of efficient, sustainable, and versatile synthetic methodologies is a cornerstone of modern organic chemistry. For this compound and its derivatives, researchers are moving beyond traditional condensation reactions to explore more advanced techniques that offer improved yields, shorter reaction times, and greener profiles.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 1,2,4-triazole (B32235) rings. rjptonline.orgscielo.org.zanih.govpensoft.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significant rate enhancements and higher product yields compared to conventional heating methods. rjptonline.orgscielo.org.za For instance, the synthesis of various 1,2,4-triazole-3-thiol derivatives, a class closely related to this compound, has been achieved in minutes with good to excellent yields under microwave irradiation. rjptonline.orgpensoft.net

Similarly, ultrasound-assisted synthesis is being explored as an energy-efficient and environmentally benign alternative. mdpi.comrsc.orgmdpi.comrsc.orgnih.gov Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com The synthesis of novel N-substituted 1,2,4-triazole-2-thiol derivatives has been successfully demonstrated using ultrasound, resulting in significantly reduced reaction times and improved yields compared to conventional methods. mdpi.com

Table 1: Comparison of Conventional and Innovative Synthetic Methods for 1,2,4-Triazole Derivatives

| Synthetic Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Various | Several hours | Moderate | mdpi.com |

| Microwave Irradiation | None/Various | 5-15 minutes | 64-84% | rjptonline.orgnih.gov |

| Ultrasound-Assisted | None/Various | 39-80 minutes | 75-89% | mdpi.com |

| Green Chemistry (one-pot) | Meglumine (B1676163) in water | Shorter times | High | ias.ac.in |

Exploration of Novel Functional Materials Architectures

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the design of novel functional materials. Researchers are actively exploring its incorporation into various material architectures, including polymers, metal-organic frameworks (MOFs), and self-assembled systems.

Triazole-containing polymers, particularly poly(ionic liquid)s (PILs), are a burgeoning area of research. researchgate.net The 1,2,3-triazolium cation, a close relative of the triazolidinone core, can be polymerized to create materials with enhanced ion-conducting properties, making them suitable for applications in batteries, supercapacitors, and other electrochemical devices. researchgate.net The synthesis often involves a combination of click chemistry and macromolecular engineering techniques, allowing for the creation of highly tunable and functional materials. researchgate.net

Metal-organic frameworks (MOFs) are another promising platform for the application of this compound derivatives. mit.eduwikipedia.orgtetramer.comkit.edunih.gov These crystalline, porous materials are constructed from metal ions or clusters linked by organic ligands. The incorporation of triazole-based linkers can lead to MOFs with high porosity, stability, and tailored functionalities for applications in gas storage, separation, and catalysis. mit.edutetramer.com For example, a tritopic benzotriazolate ligand has been used to synthesize a MOF with high water uptake capacity, demonstrating the potential of triazole derivatives in materials for water harvesting. mit.edu

The self-assembly of this compound derivatives is also being investigated to create ordered nanostructures with specific functions. The hydrogen bonding capabilities and potential for π-π stacking interactions within the this compound ring system can drive the formation of supramolecular assemblies. These ordered structures are of interest for applications in electronics, sensing, and nanotechnology.

Advanced Theoretical and Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. For this compound and its analogs, a range of theoretical methods are being employed to guide experimental work and accelerate the discovery of new applications.

Density Functional Theory (DFT) is widely used to study the electronic structure, geometry, and spectroscopic properties of triazole derivatives. nih.govjocpr.comcostech.or.tz DFT calculations can provide insights into the stability of different tautomeric forms of this compound, which is crucial for understanding its reactivity and biological activity. nih.govrsc.orgnih.gov For instance, DFT studies have been used to investigate the azo-hydrazone tautomerism in related triazole azo dyes. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies are being used to correlate the structural features of this compound derivatives with their biological activities. ijper.orgnih.govfrontiersin.orgmdpi.comresearchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ijper.orgfrontiersin.org These models often rely on a variety of molecular descriptors that quantify different aspects of the molecule's structure. frontiersin.org

Molecular docking is another powerful computational technique used to predict the binding orientation of small molecules to a macromolecular target. ijper.orgnih.govmdpi.comnih.govresearchgate.netsciety.org In the context of drug discovery, docking studies can help to identify potential biological targets for this compound derivatives and to understand the key interactions that govern their binding affinity. nih.govmdpi.com Molecular dynamics (MD) simulations can further be employed to study the dynamic behavior of these ligand-protein complexes over time. sciety.org

Table 2: Application of Computational Methods in the Study of Triazole Derivatives

| Computational Method | Application | Key Findings/Predictions | Reference(s) |

| Density Functional Theory (DFT) | Tautomerism and Spectroscopic Properties | Determination of the most stable tautomers and prediction of spectroscopic data. | nih.govrsc.org |

| QSAR | Prediction of Biological Activity | Identification of key structural features for enhanced activity. | ijper.orgnih.govfrontiersin.org |

| Molecular Docking | Binding Mode Analysis | Prediction of interactions with biological targets. | nih.govmdpi.comnih.gov |

| Molecular Dynamics (MD) | Complex Stability | Analysis of the dynamic stability of ligand-protein complexes. | sciety.org |

Interdisciplinary Research Collaborations

The multifaceted nature of this compound chemistry necessitates a collaborative approach, bringing together expertise from various scientific disciplines. The exploration of this compound and its derivatives is no longer confined to the realm of synthetic organic chemistry but extends into materials science, medicinal chemistry, and catalysis.

Collaborations between synthetic chemists and materials scientists are crucial for the development of novel functional materials based on the this compound scaffold. researchgate.net Materials scientists can provide insights into the desired properties for specific applications, while chemists can design and synthesize molecules with the appropriate structural features. researchgate.net For example, the development of this compound-based corrosion inhibitors for mild steel is an area that benefits from such interdisciplinary efforts. researchgate.net

In the field of medicinal chemistry, collaborations with biologists and pharmacologists are essential for the discovery and development of new therapeutic agents. The design and synthesis of this compound derivatives with potential biological activity require a deep understanding of the target biological systems and the principles of drug design.

Furthermore, the catalytic potential of metal complexes incorporating this compound ligands is an emerging area of research. nih.govrsc.orgmdpi.comsioc-journal.cnresearchgate.net The design of these catalysts often involves a synergy between organometallic chemistry and catalysis science to create complexes with high activity and selectivity for a range of chemical transformations. rsc.orgsioc-journal.cn

Unexplored Reactivity Patterns and Mechanistic Discoveries

While much is known about the fundamental reactivity of the triazole ring system, there remain unexplored areas and opportunities for new mechanistic discoveries related to this compound.

The photochemical behavior of this compound and its derivatives is a relatively unexplored area. mdpi.com Understanding how these molecules interact with light could open up new applications in photochemistry and materials science. For instance, photocyclization and photodesulfurization reactions could lead to novel molecular structures with interesting properties. mdpi.com

Cycloaddition reactions involving the this compound ring are another area ripe for investigation. nih.govnumberanalytics.comchemrxiv.orgmdpi.compku.edu.cn While click chemistry, a type of cycloaddition, has been used to synthesize triazole derivatives, the potential of the this compound core itself to participate in various cycloaddition reactions is not fully understood. nih.gov Mechanistic studies, aided by computational methods, can shed light on the pathways of these reactions and enable the prediction of their outcomes. nih.govnumberanalytics.com

The development of new catalytic systems based on this compound metal complexes presents an opportunity to uncover novel reactivity. nih.govrsc.orgresearchgate.net The unique electronic and steric properties of the this compound ligand can influence the catalytic activity of the metal center, potentially leading to new and unexpected chemical transformations. rsc.org Detailed mechanistic studies of these catalytic cycles are crucial for optimizing catalyst performance and expanding their synthetic utility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.